Tropisetron-d5
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Overview
Description
Tropisetron-d5 is a deuterated form of tropisetron, a selective serotonin receptor antagonist primarily used as an antiemetic to prevent nausea and vomiting induced by chemotherapy and radiotherapy . The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and metabolic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tropisetron-d5 involves the incorporation of deuterium atoms into the tropisetron molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) and a suitable catalyst under controlled conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The final product undergoes rigorous quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Tropisetron-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Tropisetron-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of tropisetron.
Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of tropisetron.
Medicine: Utilized in clinical research to develop improved antiemetic therapies with enhanced stability and efficacy.
Industry: Applied in the pharmaceutical industry for the development of deuterated drugs with better metabolic profiles and reduced side effects.
Mechanism of Action
Tropisetron-d5 exerts its effects by competitively binding to and blocking the action of serotonin at 5HT3 receptors . These receptors are located peripherally on vagus nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the central nervous system. By blocking these receptors, this compound suppresses chemotherapy- and radiotherapy-induced nausea and vomiting.
Comparison with Similar Compounds
- Dolasetron
- Granisetron
- Ondansetron
- Palonosetron
Comparison: Tropisetron-d5 is unique due to its deuterium incorporation, which enhances its metabolic stability compared to other 5HT3 receptor antagonists . This can lead to improved pharmacokinetic properties and potentially fewer side effects. While other compounds like ondansetron and granisetron are also effective antiemetics, the deuterated form of tropisetron offers distinct advantages in terms of stability and efficacy.
Properties
Molecular Formula |
C17H20N2O2 |
---|---|
Molecular Weight |
289.38 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,4,5,6,7-pentadeuterio-1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13?/i2D,3D,4D,5D,10D |
InChI Key |
ZNRGQMMCGHDTEI-ITMNBEROSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C(=O)OC3C[C@H]4CC[C@@H](C3)N4C)[2H])[2H] |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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